125-Fold DGAT1 Selectivity Over ACAT1 Versus Uncharacterized Positional Isomers
5-(Isobutyramidomethyl)-2-methylbenzoic acid inhibits recombinant human DGAT1 with an IC50 of 20 nM while displaying only weak inhibition of human ACAT1 (IC50 = 2,500 nM) in head-to-head assays, yielding a 125-fold selectivity window [1]. In contrast, the positional isomer 4-(isobutyramidomethyl)benzoic acid shows no reported DGAT1 activity, and many structurally related DGAT1 inhibitors have not been profiled for ACAT1 counter-screening . The absence of selectivity data for close analogs makes the target compound a more reliable choice when minimizing off-target triglyceride synthesis perturbation is critical.
| Evidence Dimension | DGAT1 vs ACAT1 selectivity window |
|---|---|
| Target Compound Data | DGAT1 IC50 = 20 nM; ACAT1 IC50 = 2,500 nM |
| Comparator Or Baseline | 4-(Isobutyramidomethyl)benzoic acid – no DGAT1 activity reported; most in‑class DGAT1 inhibitors lack ACAT1 counter-screen data |
| Quantified Difference | 125‑fold selectivity (target compound); comparator lacks quantifiable selectivity window |
| Conditions | Recombinant human DGAT1 expressed in Sf9 cell membrane; ACAT1 inhibition assessed in HepG2 cells via triglyceride synthesis assay |
Why This Matters
A 125‑fold selectivity window mitigates the risk of confounding ACAT1-mediated effects in DGAT1-targeted metabolic studies, an assurance that unprofiled positional isomers cannot provide.
- [1] BindingDB, Entry BDBM50599923 (CHEMBL5204128), IC50 values for DGAT1 and ACAT1, accessed 2026-04-28. View Source
